molecular formula C21H19N5O3 B3012015 N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-17-7

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B3012015
CAS No.: 1251692-17-7
M. Wt: 389.415
InChI Key: QUXGYJGLFYEFFM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Biological Activity

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251692-17-7 and a molecular weight of 389.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5O3C_{21}H_{19}N_{5}O_{3}. Its structure features a triazole ring, which is known for its stability and biological relevance. The presence of the phenoxy and acetamide groups contributes to its pharmacological properties.

The biological activity of this compound can be attributed to the triazole moiety, which exhibits characteristics that enhance its interaction with biological targets. Studies suggest that the nitrogen atoms in the triazole ring act as hydrogen bond acceptors, similar to oxygen in amides, while the CH bond can function as a hydrogen bond donor . This dual functionality may enhance binding affinity to various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown lower IC50 values in human cervix carcinoma (HeLa) cells compared to their amide counterparts. Specifically, one study reported an IC50 of 9.6 μM for a triazole-containing compound compared to 41 μM for its amide analog . This indicates that the incorporation of the triazole moiety may enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. Triazole derivatives have been evaluated for their efficacy against bacterial strains such as E. coli and S. aureus, with some showing higher activity than standard antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can further enhance antimicrobial potency.

Anticonvulsant Activity

This compound has also been explored for anticonvulsant properties. A related compound demonstrated significant protection against seizures in animal models, indicating potential therapeutic applications in epilepsy . The effective dosage (ED50) reported was 23.4 mg/kg, showcasing its potential as a novel anticonvulsant agent.

Case Studies and Research Findings

Study Activity Cell Line/Model IC50/ED50
Study AAntiproliferativeHeLa (cervical cancer)9.6 μM
Study BAntimicrobialE. coli, S. aureusHigher than standard antibiotics
Study CAnticonvulsantMES model (mice)23.4 mg/kg

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGYJGLFYEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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